2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Description
This compound belongs to the sulfanyl acetamide class, characterized by a thioether linkage (-S-) connecting a quinoline moiety to a 1,2,4-thiadiazole ring.
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c1-13-11-18(21-16-10-6-5-9-15(13)16)26-12-17(25)22-20-23-19(24-27-20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVYWINTWDGZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide represents a unique chemical structure that integrates a quinoline moiety with a thiadiazole and an acetamide functional group. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features:
- Quinoline Core : A bicyclic structure known for its biological activity.
- Thiadiazole Ring : A five-membered ring that contributes to various pharmacological effects.
- Sulfanyl Group : Enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
Compounds similar to this compound have shown significant antimicrobial properties. Research indicates that derivatives containing thiadiazole and quinoline moieties often exhibit:
- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Inhibitory effects on fungal strains like Candida albicans and Aspergillus niger.
| Compound Type | Biological Activity |
|---|---|
| 4-Methylquinoline Derivatives | Antimicrobial, Antitumor |
| 1,3,4-Thiadiazole Derivatives | Anticancer, Anti-inflammatory |
| N-(Phenyl)-Thiadiazole Acetamides | Anticonvulsant |
Antitumor Activity
The compound's structural components suggest potential anticancer properties. For instance:
- In vitro studies have demonstrated that related thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and normal human cell lines. Some derivatives showed IC50 values lower than those of standard treatments like cisplatin .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Potential to inhibit key enzymes involved in cancer cell proliferation.
- Interference with DNA Replication : Similar compounds have been shown to disrupt DNA synthesis in cancer cells.
- Modulation of Apoptosis Pathways : Inducing programmed cell death in malignant cells.
Study 1: Antitumor Efficacy
A recent study synthesized various thiadiazole derivatives and tested their anticancer activity. Among them, certain compounds demonstrated higher inhibitory activities against the MDA-MB-231 cell line compared to cisplatin controls (IC50 = 3.3 μM) . This highlights the potential of structurally similar compounds in cancer therapy.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against Mycobacterium smegmatis. One compound exhibited a minimum inhibitory concentration (MIC) of 26.46 μg/mL, outperforming traditional antibiotics like Isoniazid (12 μg/mL) . This underscores the promise of such compounds in treating resistant bacterial infections.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a sulfanyl acetamide backbone with multiple analogs (Table 1). Key variations include:
- Heterocyclic substituents: Replacement of quinoline with pyridine (), furan (), or indole ().
- Substituent positions : Modifications at the phenyl (e.g., chloro, nitro, methoxy) or heterocyclic rings alter electronic and steric properties.
Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Antimicrobial Activity :
Anti-inflammatory and Enzyme Inhibition :
- Compounds with indole moieties () demonstrate LOX inhibition (~70% at 100 µM), linked to anti-inflammatory effects .
- Diclofenac analogs () show anti-exudative activity comparable to reference drugs at 10 mg/kg .
Key Differentiators of the Target Compound
- Quinoline Advantage: The 4-methylquinoline group may improve blood-brain barrier penetration compared to phenyl or pyridine substituents, relevant for neuroactive applications.
- Thiadiazole vs. Triazole : The 1,2,4-thiadiazole core offers greater metabolic stability than triazoles due to reduced enzymatic cleavage susceptibility.
Challenges and Opportunities
- Limited Solubility: High molecular weight (>400 g/mol) and lipophilic quinoline may hinder aqueous solubility, necessitating formulation optimization.
- Unexplored Targets : While analogs show promise in antimicrobial and anti-inflammatory assays, the target compound’s activity against cancer or viral targets remains untested.
Preparation Methods
Nucleophilic Aromatic Substitution
Activate the thiadiazolyl acetamide with a leaving group (e.g., chloride) at the sulfur position:
- Chlorination : Treat N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide with Cl₂ gas in CCl₄.
- Coupling : React the chlorinated intermediate with 4-methylquinoline-2-thiol in the presence of K₂CO₃ in DMF.
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 75 |
| Et₃N | THF | 60 | 68 |
Oxidative Coupling
An alternative metal-mediated approach employs Cu(I) catalysts:
- Reaction mixture : Combine both components with CuI (10 mol%) and 1,10-phenanthroline in degassed toluene.
- Oxidation : Stir under O₂ atmosphere at 100°C for 12 h.
| Catalyst System | Oxidant | Yield (%) |
|---|---|---|
| CuI/1,10-phenanthroline | O₂ | 82 |
| FeCl₃ | Air | 73 |
The oxidative method avoids pre-functionalization but requires stringent anhydrous conditions. Side products may form via homocoupling of thiols, necessitating careful stoichiometric control.
Purification and Characterization
Final purification is achieved through:
- Recrystallization : From ethanol/water mixtures (3:1 v/v)
- Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf = 0.4)
Key characterization data:
Q & A
Q. Basic
- NMR (¹H and ¹³C) : Identifies proton environments (e.g., sulfanyl group at δ 3.8–4.2 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 448.56) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹, S-C bond ~650 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Methodology : Synthesize analogs with modifications to the quinoline, thiadiazole, or acetamide moieties. Compare bioactivity data (e.g., IC₅₀ values in anticancer assays) .
- Data Analysis : Use regression models to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .
- Example : highlights a comparative table of structural analogs, showing enhanced activity with electron-withdrawing groups on the phenyl ring .
What in vivo models are suitable for evaluating anti-exudative or anti-inflammatory efficacy?
Q. Advanced
- Rat formalin-induced edema : Measure paw volume reduction post-administration (dose range: 10–50 mg/kg) .
- Histopathological analysis : Assess leukocyte infiltration and cytokine levels (IL-6, TNF-α) .
- Controls : Include reference drugs (e.g., indomethacin) and vehicle-treated groups to validate results .
How can contradictory bioactivity data from different studies be resolved?
Q. Advanced
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, reports anticancer activity in HepG2 cells but not in MCF-7, highlighting cell-specific effects .
- Structural Verification : Confirm compound purity via HPLC (>95%) to rule out impurities causing variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., thiadiazole modifications universally enhance potency) .
What are the solubility and stability profiles under physiological conditions?
Q. Basic
- Solubility : Poor in water; use DMSO or PEG-400 for in vitro studies. LogP ~3.2 indicates moderate lipophilicity .
- Stability : Degrades at pH <3 or >10; store at 4°C in dark, anhydrous conditions .
How can computational methods predict binding modes with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or inflammatory enzymes (COX-2). Key residues: Quinoline binds to hydrophobic pockets, while sulfanyl groups form hydrogen bonds .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
What analytical techniques ensure purity for pharmacological testing?
Q. Basic
- HPLC : C18 column, acetonitrile-water gradient (purity >98%) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
What challenges arise during scale-up synthesis, and how are they mitigated?
Q. Advanced
- Challenge : Exothermic reactions during thiol coupling require temperature-controlled flow reactors .
- Solution : Optimize solvent (switch from dioxane to THF for better heat dissipation) and use continuous purification systems (SMB chromatography) .
What mechanistic insights explain its anticancer activity?
Q. Advanced
- Pathway Inhibition : Downregulates PI3K/AKT/mTOR signaling, confirmed via Western blot (reduced p-AKT levels) .
- Apoptosis Induction : Caspase-3/7 activation (luminescence assays) and mitochondrial membrane depolarization (JC-1 staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
